molecular formula C29H35N5O3 B11461933 N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pyridine-2-carboxamide

N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pyridine-2-carboxamide

Cat. No.: B11461933
M. Wt: 501.6 g/mol
InChI Key: ORFNSIYSXDLCCN-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C24H21N5O2S, is a mouthful to pronounce but holds intriguing properties. Let’s break it down:

    Name: N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pyridine-2-carboxamide

    Molecular Weight: 443.531 g/mol

    CAS Number: 306959-01-3

Preparation Methods

Synthetic Routes:: While detailed synthetic routes for this specific compound are scarce, we can explore related imidazole-containing compounds. For instance, Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole . direct synthesis methods for our compound remain elusive.

Industrial Production:: Unfortunately, industrial-scale production methods are not well-documented. Researchers often access this compound through specialized suppliers due to its rarity.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Limited information exists, but potential oxidation reactions could occur.

    Reduction: Again, data is sparse, but reduction pathways might be explored.

    Substitution: The amide and pyridine moieties suggest susceptibility to substitution reactions.

Common Reagents and Conditions::

    Amide Formation: Cyclopentylcarbamoyl chloride or cyclohexylcarbamoyl chloride with appropriate amines.

    Pyridine Ring Formation: Cyclization of the pyridine precursor.

    Oxidation/Reduction: Standard reagents (e.g., oxidizing agents like KMnO4 or reducing agents like LiAlH4).

Major Products:: The compound’s reactivity likely leads to various derivatives, but specific products remain uncharted.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use it as a building block for more complex molecules.

    Pharmacophore Exploration: Its unique structure may serve as a pharmacophore scaffold.

Biology and Medicine:: Industry::

Mechanism of Action

The precise mechanism remains elusive. exploring molecular targets and pathways could unveil its effects.

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to related pyrazole-based structures. Further research may reveal its distinctiveness.

Properties

Molecular Formula

C29H35N5O3

Molecular Weight

501.6 g/mol

IUPAC Name

N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyridine-2-carboxamide

InChI

InChI=1S/C29H35N5O3/c1-21-25(27(36)34(32(21)2)23-15-5-3-6-16-23)33(26(35)24-17-9-12-20-30-24)29(18-10-4-11-19-29)28(37)31-22-13-7-8-14-22/h3,5-6,9,12,15-17,20,22H,4,7-8,10-11,13-14,18-19H2,1-2H3,(H,31,37)

InChI Key

ORFNSIYSXDLCCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C(=O)C3=CC=CC=N3)C4(CCCCC4)C(=O)NC5CCCC5

Origin of Product

United States

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